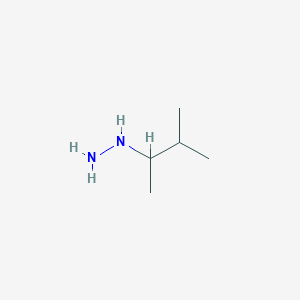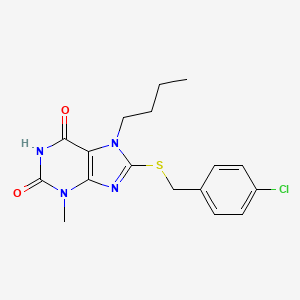
(4-Methylsulfanylphenyl)methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methylsulfanylphenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C8H9ClO2S2. This compound is characterized by the presence of a sulfonyl chloride group attached to a phenyl ring substituted with a methylsulfanyl group. It is a valuable intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylsulfanylphenyl)methanesulfonyl chloride typically involves the chlorination of the corresponding sulfonyl compound. One common method is the reaction of (4-Methylsulfanylphenyl)methanesulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
(4-Methylsulfanylphenyl)methanesulfonic acid+SOCl2→(4-Methylsulfanylphenyl)methanesulfonyl chloride+SO2+HCl
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the chlorination of methanesulfonic acid derivatives using chlorinating agents such as phosphorus pentachloride (PCl5) or phosgene (COCl2). These methods offer high yields and are suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methylsulfanylphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives, respectively.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The sulfonyl chloride group can be reduced to a thiol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary and secondary amines, alcohols, and thiols under basic conditions.
Oxidation: Oxidizing agents like H2O2 or m-CPBA in an appropriate solvent.
Reduction: Reducing agents like LiAlH4 in anhydrous ether.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfones: Formed from the oxidation of the methylsulfanyl group.
Thiols: Formed from the reduction of the sulfonyl chloride group.
Wissenschaftliche Forschungsanwendungen
(4-Methylsulfanylphenyl)methanesulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides, sulfones, and other sulfur-containing compounds.
Biology: Employed in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (4-Methylsulfanylphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide and sulfonate derivatives. The methylsulfanyl group can undergo oxidation to form a sulfone, which can further participate in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl chloride: A simpler analog with a similar sulfonyl chloride group but lacking the phenyl and methylsulfanyl substituents.
Tosyl chloride (p-Toluenesulfonyl chloride): Contains a toluene group instead of the methylsulfanyl group, commonly used in organic synthesis.
Benzoyl chloride: Contains a benzoyl group instead of the sulfonyl chloride group, used in the synthesis of benzoyl derivatives.
Uniqueness
(4-Methylsulfanylphenyl)methanesulfonyl chloride is unique due to the presence of both a sulfonyl chloride and a methylsulfanyl group on the phenyl ring. This combination imparts distinct reactivity and allows for the synthesis of a wide range of derivatives with diverse applications in various fields.
Eigenschaften
Molekularformel |
C8H9ClO2S2 |
|---|---|
Molekulargewicht |
236.7 g/mol |
IUPAC-Name |
(4-methylsulfanylphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H9ClO2S2/c1-12-8-4-2-7(3-5-8)6-13(9,10)11/h2-5H,6H2,1H3 |
InChI-Schlüssel |
GMUDQBSNJWFQBW-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=C(C=C1)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


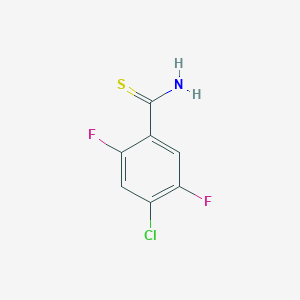
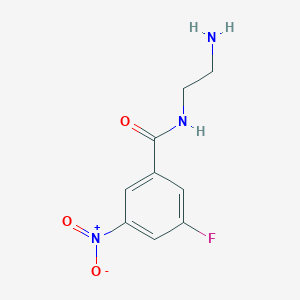

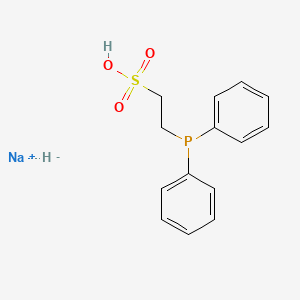
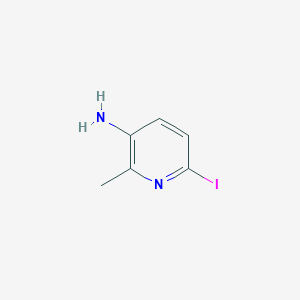
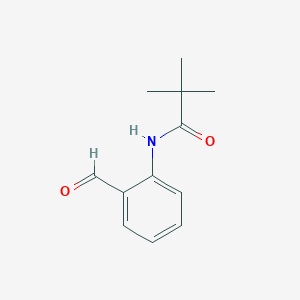
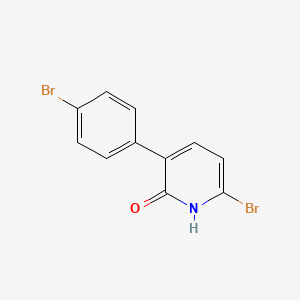
![4-chloro-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}benzenesulfonamide](/img/structure/B12447137.png)
![4-methoxy-N-[3-(4-methylphenyl)-5-oxopyrazolidin-4-yl]benzamide](/img/structure/B12447150.png)
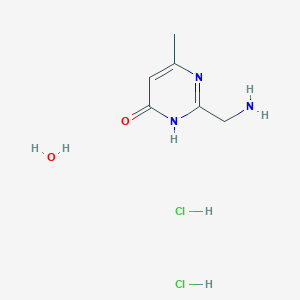
![2,3-Dihydro-5-(4-methoxyphenyl)-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12447155.png)
![2-Methyl-3-({[(2-methyl-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B12447163.png)
